molecular formula C13H9N3O2 B1361207 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 34658-67-8

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B1361207
CAS RN: 34658-67-8
M. Wt: 239.23 g/mol
InChI Key: SPUPFENARGKGHC-UHFFFAOYSA-N
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Description

“2-(3-Nitrophenyl)imidazo[1,2-a]pyridine” is a compound with the molecular formula C13H9N3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of synthesis involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .


Molecular Structure Analysis

The molecular structure of “2-(3-Nitrophenyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle . The structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.23 . It is stored at room temperature and has a predicted melting point of 259.46°C and a predicted boiling point of 600.33°C .

Scientific Research Applications

Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Imidazo[1,2-b]pyridazine is a heterocyclic nucleus providing various bioactive molecules, of which ponatinib is a successful kinase inhibitor. This class has garnered interest for potential therapeutic applications in medicine. Structural Activity Relationships (SAR) of this scaffold have been extensively studied, guiding medicinal chemists in developing new compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Role in Designing p38α MAP Kinase Inhibitors

Compounds with tri- and tetra-substituted imidazole scaffolds, like 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, are selective inhibitors of p38 MAP kinase, which is pivotal in controlling proinflammatory cytokine release. The structural design and synthesis of these inhibitors, along with their activity studies, highlight their potential in drug development (Scior et al., 2011).

Synthesis and Biological Application of Imidazo[1,2-a]pyrimidines

The synthesis of imidazo[1,2-a]pyrimidine derivatives, closely related to 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, has seen significant advances. These compounds are applied in various biological activities and have secondary applications, such as corrosion inhibition, showcasing the versatility of the scaffold in scientific research (Kobak & Akkurt, 2022).

Potential in Optical Sensors and Organic Synthesis

Pyrimidine derivatives, including those from the imidazo[1,2-a]pyridine scaffold, have significant roles as optical sensors due to their capability to form coordination and hydrogen bonds. They also possess medicinal applications and are valuable in organic synthesis, particularly in the formation of metal complexes and in catalysis (Jindal & Kaur, 2021).

Role in Drug Development and Synthesis

The imidazo[1,2-a]pyridine scaffold is crucial in the design and development of synthetic compounds used as potential inhibitors against multi-drug resistant bacterial infections. The compounds designed using this scaffold exhibit diverse pharmacological activities, marking their importance in medicinal chemistry (Sanapalli et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research may focus on the development of more effective compounds for treating various diseases, including cancer .

properties

IUPAC Name

2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUPFENARGKGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278029
Record name 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

CAS RN

34658-67-8
Record name 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34658-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
R Saddik, M Khoutoul, N Benchat, B Hammouti… - Research on Chemical …, 2012 - Springer
A series of heterocyclic compounds possessing imidazolo[1,2-a]pyridine moiety, namely, ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate L1; 2-(3-nitrophenyl)imidazo[1,2-a]…
Number of citations: 17 link.springer.com
P Paengphua, U Wichai… - … Journal: Science and …, 2019 - journal.nu.ac.th
Imidazo [1, 2-a] pyridines are useful building blocks for a number of biologically and pharmaceutically valuable compounds. Its synthetic method started from the reaction of 2-…
Number of citations: 2 www.journal.nu.ac.th
K Pericherla, GM Shelke, YC Kothari, A Kumar - 2015 - nopr.niscpr.res.in
An efficient one-pot condensation reaction of imidazo[1,2-a]pyridine/pyrazolo[1,5-a] pyrimidines, aldehydes and acetamide has been investigated using Yb(OTf) 3 as catalyst in 1,4-…
Number of citations: 4 nopr.niscpr.res.in
K Pericherla, P Kaswan, P Khedar, B Khungar… - RSC Advances, 2013 - pubs.rsc.org
A simple and convenient strategy is described for the synthesis of imidazo[1,2-a]pyridines via inexpensive copper-catalyzed tandem imine formation and intramolecular aerobic …
Number of citations: 72 pubs.rsc.org
F Hamidi Dastjerdi, R Ghorbani-Vaghei, S Alavinia - Catalysis Letters, 2020 - Springer
An efficient route was developed for the synthesis of a new polymer, porous cross-linked poly(ethyleneamine)-polysulfonamide (PEA-PSA), as an organic support for the imobilization of …
Number of citations: 21 link.springer.com
P Liu, Y Gao, W Gu, Z Shen, P Sun - The Journal of Organic …, 2015 - ACS Publications
A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using 1-chloromethyl-4-fluoro-1,4-diazoniabi cyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) as the fluorinating …
Number of citations: 91 pubs.acs.org
S Alavinia, R Ghorbani-Vaghei - New Journal of Chemistry, 2020 - pubs.rsc.org
Due to the fact that developing sustainable processes and applying eco-friendly heterogeneous catalysts have become widely significant, researchers have paid great attention to …
Number of citations: 34 pubs.rsc.org
SK Samanta, MK Bera - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A novel, transition-metal free route leading to imidazo[1,2-a]pyridine derivatives via iodine mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkyne has been …
Number of citations: 28 pubs.rsc.org
D Singh, SR Chowdhury, S Pramanik, S Maity - Tetrahedron, 2021 - Elsevier
An iodine promoted simple and environment friendly protocol has been developed to access imidazo[1,2-a]pyridines from unfunctionalized pyridines and oxime esters. This …
Number of citations: 7 www.sciencedirect.com
B Veer, R Singh - Letters in Organic Chemistry, 2021 - ingentaconnect.com
A green and efficient method for the synthesis of 2-arylimidazo [1, 2-a] pyridine (3) and benzimidazole (8) derivatives has been developed using plant extracts. The different plant part …
Number of citations: 1 www.ingentaconnect.com

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